Journal Name:IET Optoelectronics
Journal ISSN:1751-8768
IF:1.691
Journal Website:http://www.ietdl.org/IET-OPT
Year of Origin:0
Publisher:Institution of Engineering and Technology
Number of Articles Per Year:49
Publishing Cycle:Bimonthly
OA or Not:Not
Multi-tracer evidence for the presence of autochthonous organic carbon and the role of biological carbon pump in two river–reservoir ecosystems on the Chinese Loess Plateau
IET Optoelectronics ( IF 1.691 ) Pub Date: 2023-06-23 , DOI: 10.1016/j.chemgeo.2023.121608
The biological carbon pump (BCP) effect of dissolved inorganic carbon (DIC)-enriched karst surface waters is an important carbon sink mechanism that has substantial implications for the study of global missing carbon sinks and carbon cycling. However, the operation of the BCP is not established well in wider inland waters, particularly not in the surface waters of the Chinese Loess Plateau (CLP) that are also DIC-enriched but have high turbidity. In this study, we combined analyses of stable isotopes (δ2H, δ18O, and δ13C) and C/N ratios, ultraviolet absorption spectroscopy, and excitation-emission matrix fluorescence approaches to investigate the sources and compositions of particulate organic carbon (POC) and dissolved organic carbon (DOC) in two river–reservoir ecosystems [the Wulihe (WLH)-river to WLH-reservoir and Honghe (HH)-river to HH-reservoir] on the CLP. Both DOC and POC signals from autochthonous production gradually increased from the river inflow to the reservoir areas along the river flow, particularly during the wet season with the same duration of rain and heat. The WLH-reservoir had higher δ2H, δ18O, and δ13C values, more protein-like fluorescence components, higher chlorophyll-a and DOC concentrations, and lower CO2 efflux than the HH-reservoir. Our results showed that the BCP intensity of the WLH-reservoir was higher than that of the HH-reservoir, probably because of the longer water residence time of the WLH-reservoir. Although the amount of autochthonous dissolved organic matter (Auto-DOM) produced by the BCP in the surface water on the CLP was lower than that in the karst regions of southwest China (CKR), the proportion of Auto-DOM in the CLP was close to that in the CKR, indicating the significance of Auto-DOM in the surface water on the CLP. Furthermore, the BCP-derived Auto-DOM correlated negatively with the partial pressure of CO2, and the WLH-reservoir with a higher BCP effect exhibited CO2 influx in the wet season (−1.47 ± 0.02 g m−2 d−1), indicating that the enhanced BCP process contributed to the water–air interface carbon sink. This study highlighted that enhanced BCP could generate carbon sinks in DIC-enriched but high-turbidity surface waters, providing the underlying theory for extending the BCP carbon sink model to a wider range of surface waters flowing through areas of soil carbonate.
Detail
A systematic evaluation of titanite reference materials for optimizing trace element and UPb analysis by LA-ICP-MS
IET Optoelectronics ( IF 1.691 ) Pub Date: 2023-07-20 , DOI: 10.1016/j.chemgeo.2023.121635
Titanite (CaTiSiO5) is a commonly occurring and versatile accessory mineral with broad applications in petrochronology. In situ UPb and trace element analyses via SIMS and LA-ICPMS are routinely performed using a matrix-matched reference material for UPb and standard glasses (non-matrix matched reference material) for elemental abundance determination. We report UPb isotopic ratios and major and trace element concentrations for three titanite samples (Ecstall, McClure and FCT) which are commonly used as reference materials in petrochronology studies. In addition, we characterize two new samples which can potentially serve as matrix-matched reference materials for titanite trace element geochemistry (BLR-2 and BRA-1). Based on electron microprobe analysis, samples BLR-1 and BLR-2 are homogeneous and suitable for use as a primary reference material for trace element concentrations. Whereas Ecstall, McClure, and FCT titanite reference materials show high intra-grain heterogeneity, yielding relative standard deviations for most trace elements between 5% and 40%, with higher standard deviations for U of 70% for Ecstall (n = 26), 265% for McClure (n = 22), and 202% for FCT (n = 26). Therefore, we suggest that these grains are unsuited to serve as reference materials for trace element quantification. The BRA-1 titanite has low trace element concentrations and is chemically heterogeneous (total REE abundances of 40 ppm for the rim and 95 ppm for the core of the grain), thus is not suitable for standardization of chemical composition using LA-ICPMS. It is commonly asserted that a matrix-matched standardization provides a more robust downhole fractionation correction compared to a non-matrix matched standardization. However, it remains unclear which standardization approach (matrix-matched vs non-matrix matched/glass) is more accurate for titanite trace element quantification. To resolve this, we tested several standardization approaches for trace element quantification, comparing matrix-matched (BLR-1) and non-matrix-matched (NIST612) standardizations with different internal elemental standards (IES; Ca, Si and Ti) and without internal standardization (semi-quantitative). To provide an independent constraint on the accuracy of the various trace element standardization techniques we compared results to trace element concentrations obtained via solution Q-ICPMS on crushed BLR-2 and BRA-1 aliquots. The matrix-matched standardization using Si as the IES yields the best reproducibility of trace element concentrations followed by the matrix-matched reduction using Ti as the IES. Moreover, the matrix-matched semi-quantitative correction yielded the lowest weighted percentage of difference compared to reference trace composition quantified by solution ICPMS. Finally, in this contribution we also benchmark sampling-size for precise UPb dating of common-Pb rich phases like titanite.
Detail
Diagenetic effect on barium isotope compositions of barites in the lower Cambrian successions
IET Optoelectronics ( IF 1.691 ) Pub Date: 2023-07-11 , DOI: 10.1016/j.chemgeo.2023.121631
The pelagic barite precipitation in the seawater column is tightly associated with the biological pump, and thus the barite Ba isotope composition (δ138/134Ba) has been advocated as a novel paleo-productivity proxy. However, pelagic barites in sediments are susceptible to diagenetic processes that may modify primary δ138/134Ba signals and hamper the application. To constrain the diagenetic effect, we report δ138/134Ba data of diagenetic barites from the black shales of the lower Cambrian Yurtus Formation in the Aksu area of the Tarim Basin. The δ138/134Ba values vary within a large range from −0.15‰ to +0.49‰ and show a generally positive correlation with the 87Sr/86Sr ratios, indicating the mixing of two end-members. The samples with 87Sr/86Sr ratios close to the coeval seawater value record relatively low δ138/134Ba values from −0.15‰ to +0.14‰, which are inferred to inherit from the primary barites; whereas the samples with 87Sr/86Sr ratios exceeding the coeval seawater value record higher δ138/134Ba values from −0.05‰ to +0.49‰, which may have resulted from the alteration by the host black shales during early diageneses. Based on these investigations, we propose that pore waters below the sulfate-methane transition zone may provide an additional source of Ba (enriched in heavy isotopes) for the formation of diagenetic barites. We suggest to combine barite 87Sr/86Sr ratio with δ138/134Ba value to evaluate diagenetic influence on primary Ba isotope signatures especially for an over-determined system, which is important for applying Ba isotope compositions of barites to understand paleo-oceanic evolution.
Detail
Effects of lithology and acid mine drainage on Cd concentration and isotope distribution in a large riverine system, Guangxi Province, South China
IET Optoelectronics ( IF 1.691 ) Pub Date: 2023-06-05 , DOI: 10.1016/j.chemgeo.2023.121571
Cadmium is highly toxic to plants, animals, and humans. When assessing its risk, it is critical to distinguish anthropogenic activities from natural weathering processes. Specific Cd isotopes have been used to track the source and fate of Cd in the environment. However, Cd isotopic signatures in soils and sediments and its fractionation in large river systems, especially in high-population areas and within complex Cd source regions, remain poorly understood. Using chemical and isotope analyses, this study identifies Cd sources in the Xijiang riverine system, China, as being the result of natural weathering and acid mine drainage. Cadmium isotopic fractionation between stream sediment and topsoil was uniform, with Δ114/110Cdstream sediment–topsoil values averaging 0.50‰ ± 0.04‰ through natural weathering processes and fractionation being controlled mainly by the Cd isotopic composition of acid mine drainage. During the natural weathering of carbonate sediments, Ca2+ and HCO3− in soils tend to drain into the Xun River with leachate, resulting in a weakly alkaline water column with increasing Cd contents in stream sediments. In mining regions, H+, Cd2+, Zn2+, and other metal ions are prone to release from sphalerite into solution under supergene conditions, ultimately resulting in high Cd contents in sediments of the Meng River. This study highlights the use of Δ114/110Cdstream sediment–topsoil values as a tool for distinguishing the effects of anthropogenic activities from those of natural weathering processes in river systems at risk of Cd pollution.
Detail
Influence of salinity on hydrogen isotope fractionation of n-alkanes in mangrove leaves and surface sediments: A comparison across various geomorphological settings
IET Optoelectronics ( IF 1.691 ) Pub Date: 2023-06-12 , DOI: 10.1016/j.chemgeo.2023.121589
Increasing attention has recently been paid to hydrogen isotope ratios of mangrove lipids due to their potential for reconstructing past salinity and hydrology. This proxy is based on several observations that net 2H/1H fractionation, εn-alkane/water, between mangrove leaf waxes and surface water, increases with surface water salinity. However, the extent to which hydrogeomorphic conditions, on a regional scale, affect the hydrogen isotope fractionations of n-alkanes in mangrove trees and sediments is not yet understood. This study aimed to assess the robustness of negative εn-alkane/water – salinity for six mangrove species and adjacent surface sediments from the Zhanjiang mangrove across different hydrogeomorphic settings. The results indicated that a significant inverse relationship exists between εn-C31/water and εn-C33/water and salinity for all samples from the three fringe and basin/interior mangroves, with εn-C31/water decreasing by −2.57 ± 0.87 ‰ ppt−1 and εn-C33/water decreasing by −3.64 ± 1.14 ‰ ppt−1. These trends, as well as interspecific differences among mangrove species, could be attributed to biochemical changes in response to salt stress, such as using different proportions of amino acids and soluble carbohydrates as compatible solutes. In contrast, the relationship between sedimentary εn-alkane/water and salinity differed significantly across hydrogeomorphic conditions and land-use changes, possibly due to variations in hydrology and input of allochthonous organic matter. A comparison of fitted parameters of linear regressions among riverine, fringe, and interior mangroves suggests that the slop and intercept describing the linear relationship between sedimentary εC27–33/water of basin/interior mangroves and salinity are generally consistent with that of the corresponding mangrove trees. This suggests that the basin/interior mangroves and their sedimentary deposits may be better candidates for paleoenvironmental reconstruction using hydrogen isotope ratios of long-chain n-alkanes.
Detail
Isotope disequilibrium caused by the influx of fluids during crustal anatexis
IET Optoelectronics ( IF 1.691 ) Pub Date: 2023-06-01 , DOI: 10.1016/j.chemgeo.2023.121567
Isotope disequilibrium is increasingly recognized during crustal anatexis, which is usually attributed to stoichiometry or peritectic phases of melting reactions. Instead, whether fluid influx can contribute to isotope disequilibrium during fluid-fluxed melting remains poorly constrained. Here we report combined Mg-O-Sr isotopic data for migmatites in the Dabie orogen. Leucosomes show considerably lower δ26Mg (−0.71‰ ∼ −0.23‰) and δ18O (3.7‰ ∼ 7.9‰) but higher 87Sr/86Sr(i) (0.7089–0.7131) than the corresponding melanosomes (−0.29‰ ∼ −0.11‰, 6.9‰ ∼ 10.6‰ and 0.7080–0.7119, respectively). Such isotopic difference between leucosomes and melanosomes cannot result from either fractional crystallization, equilibrium, incongruent to non-modal melting or accumulation. Instead, co-variations of δ18O, δ26Mg and 87Sr/86Sr(i) of leucosomes indicate influx of external fluids and their preferential partition into melts. The external fluids could have low δ18O and δ26Mg but high 87Sr/86Sr(i) and were most likely derived from dehydration of the surrounding eclogites and gneisses with Neoproterozoic protoliths experienced meteoric-hydrothermal exchange. One leucosome is plotted off the major trend by its rather low δ26Mg (∼ −0.71‰), and may have been overprinted by inter-diffusion. Simple diffusion modeling shows that the preservation of Mg-O-Sr isotope disequilibrium in the Dabie migmatites requires a short duration from fluid-fluxed anatexis to re-solidification (i.e., < 103–104 years). This study highlights that a combination of multiple isotopes may be conducive to understand the mechanism of disequilibrium melting.
Detail
Stable chromium isotope compositions of hydrogenetic ferromanganese crusts potentially linked to primary productivity
IET Optoelectronics ( IF 1.691 ) Pub Date: 2023-06-30 , DOI: 10.1016/j.chemgeo.2023.121613
Stable chromium isotope composition (δ53Cr) is a widely used paleo-redox proxy. However, modern seawater δ53Cr values do not correlate with dissolved O2 concentrations, suggesting that non-O2 factors may influence marine Cr cycling. We present new δ53Cr data for two hydrogenetic ferromanganese (FeMn) crusts deposited in the western- and central-north Pacific Ocean since the late Eocene, a period when the ocean remained largely oxic. Simple isotope mass balance and Rayleigh distillation models suggest that trivalent Cr is likely the major Cr species incorporated from seawater into the Fe phases of hydrogenetic FeMn crusts. The δ53Cr values of FeMn crusts decrease from −0.35‰ in the late Eocene to −0.74‰ in the middle Miocene, followed by increasing to modern values ranging from −0.33 to −0.47‰. The temporal trend of δ53Cr follows that of the regional pelagic sedimentation rate, suggesting that primary productivity may have played a role in shaping the δ53Cr signals recorded in the hydrogenetic FeMn crusts. Our data show that non-O2 factors may influence δ53Cr values recorded in Fe-rich sedimentary archives deposited in a largely oxic ocean, thus adding more complexities to the Cr isotope paleoproxy.
Detail
Helium isotope evidence for cryptic magmatism along Central France
IET Optoelectronics ( IF 1.691 ) Pub Date: 2023-06-09 , DOI: 10.1016/j.chemgeo.2023.121588
Determining the source(s) of helium in regions of the crust where 3He anomalies occur can be challenging when no surface manifestations of magmatic activity or a clear active extension regime are present. This is the case of the Paris basin (France), where geothermal fluids and oils 3He/4He have been previously shown to range from 0.02 Ra up to 0.14 Ra (Marty et al., 1993; Pinti and Marty, 1995, Pinti and Marty, 1998), whereas natural gases to the south of the Paris Basin (near the Massif central) show unambiguous evidence for mantle helium contribution, with 3He/4He up to 6.4 Ra (Bräuer et al., 2017). However, higher 3He/4He than the crustal endmember (∼ 0.01 Ra), as observed in the Paris Basin, could be a sign of either (i) a weak contribution of mantle He (enriched in primordial 3He) or (ii) the contribution of 3He naturally produced by nuclear reactions of lithium, for which commercially exploitable concentrations have been reported in rare-metal-rich granites. One way to distinguish between these two possibilities is to combine He isotope systematics with other noble gas tracers of mantle inputs, such as xenon isotopes. Here, we report the isotope compositions of helium and xenon, measured by static and dynamic mass spectrometry, respectively, in gas samples collected in the Nièvre County, between the Massif Central and the Paris Basin. 3He/4He ratios range between 0.16 and 0.22 Ra. Combined with previous studies, our data are consistent with a southward increase of He isotope ratios along major fault systems from the Paris Basin (∼ 0.02 Ra) towards the Massif Central (6.4 Ra). This geographical trend, paired with high precision Xe isotopes exhibiting an excess of mantle 129Xe, shows a clear mantle input that is most likely restricted to the major fault systems in Central France. The occurrence of mantle-derived helium and xenon in Central France highlights the presence of cryptic magmatism in areas with no apparent volcanic manifestations.
Detail
Nitrogen uptake by methanotrophic consortia in deep-water gas hydrate-bearing sediments
IET Optoelectronics ( IF 1.691 ) Pub Date: 2023-07-19 , DOI: 10.1016/j.chemgeo.2023.121638
Methane-consuming microbes inhabiting marine methane seeps have recently been found to have the capacity to assimilate inorganic nitrogen, suggesting a previously unaccounted role in the global nitrogen cycle. Despite ex-situ experimental observations, definitive evidence of this process under in-situ conditions remains elusive, hindering the complete understanding of the controlling factors and magnitude of this process. We present the isotopic variations of organic carbon δ13Corg and total nitrogen δ15N values in two sediment cores collected from the gas hydrate-bearing Håkon Mosby Mud Volcano, SW Barents Sea (72°N, ∼1260 m water depth). We identified a stratigraphic interval containing methane-derived carbonates directly overlying a gas hydrate layer at 67 cm and typified by δ13Corg and δ15N as low as −42.0‰ and 1.2‰, respectively. Stable isotope mixing models confirm in-situ nitrogen uptake by methanotrophic consortia, contributing to up to 49.1 wt% of the local bulk sedimentary organic matter – a finding calling for reevaluation of the role of methane seeps in the oceanic nitrogen cycle.
Detail
A comprehensive and consistent mineral dissolution rate database: Part II: Secondary silicate minerals
IET Optoelectronics ( IF 1.691 ) Pub Date: 2023-07-14 , DOI: 10.1016/j.chemgeo.2023.121632
This paper describes the creation of a consistent database of the far-from-equilibrium dissolution rates of secondary silicate minerals including clays, zeolites, serpentines, chlorites, prehnite, wollastonite, epidotes, garnets, kyanite, staurolite, cordierite, tourmaline, and feldspathoids. This work, based on the regression of available dissolution rate data normalized to their BET surface area as a function of pH and temperature, was performed using equations described in Heřmanská et al. (2022) using a least-squares algorithm. The average difference between calculated and measured rates ranged from 0.18 to 0.66 log units depending on the mineral. Where relevant data were lacking, rate equations are proposed based upon the rate behaviors of minerals with similar structures. All obtained rate equations and parameters have been incorporated into the KINEC.v1.dat database for direct use in geochemical fluid reactive transport software.The far-from-equilibrium dissolution rates of most naturally forming silicate minerals are notably similar to one another at neutral conditions. More than 65% of the silicate minerals considered in this study and that of Heřmanská et al. (2022a) range in value from 10-11.8 to 10-12.5 mol m-2 s-2 at 25 oC and pH 7; this range is within the uncertainties associated with these rates. This similarity in rates is attributed to the likelyhood that breaking Si-O bonds is the rate limiting step of the dissolution of each of these minerals. Faster rates are observed for minerals that can be dissolved without breaking Si-O bonds. Retrieved apparent activation energies for the silicate minerals are found to be similar over all pH conditions and average ~55 kJ mol-1. This apparent activation energy suggests that rates at 100, 200 and 300 °C will be approximately 86, 3,600 and 42,000 times higher, respectively, than corresponding rates at 25 oC.
Detail
SCI Journal Division of the Chinese Academy of Sciences
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工程技术4区 ENGINEERING, ELECTRICAL & ELECTRONIC 工程:电子与电气4区 Not Not
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